molecular formula C12H14ClNO4 B11853106 Methyl 5-chloro-2-methoxy-3-(N-methylacetamido)benzoate CAS No. 177212-83-8

Methyl 5-chloro-2-methoxy-3-(N-methylacetamido)benzoate

Cat. No.: B11853106
CAS No.: 177212-83-8
M. Wt: 271.69 g/mol
InChI Key: NAJSUUJDHUKDJR-UHFFFAOYSA-N
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Description

Methyl 5-chloro-2-methoxy-3-(N-methylacetamido)benzoate is an organic compound with the molecular formula C11H12ClNO4. This compound is characterized by the presence of a chloro group, a methoxy group, and an N-methylacetamido group attached to a benzoate ester. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-chloro-2-methoxy-3-(N-methylacetamido)benzoate typically involves multiple steps:

    Nitration: The starting material, methyl 5-chloro-2-methoxybenzoate, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Acetylation: The amino group is acetylated using acetic anhydride to form the N-methylacetamido group.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The methoxy group can undergo oxidation to form a carboxylic acid derivative.

    Reduction: The chloro group can be reduced to a hydrogen atom under specific conditions.

    Substitution: The chloro group can be substituted with various nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.

Major Products Formed:

    Oxidation: Methyl 5-chloro-2-methoxy-3-carboxybenzoate.

    Reduction: Methyl 2-methoxy-3-(N-methylacetamido)benzoate.

    Substitution: Methyl 5-azido-2-methoxy-3-(N-methylacetamido)benzoate.

Scientific Research Applications

Methyl 5-chloro-2-methoxy-3-(N-methylacetamido)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-chloro-2-methoxy-3-(N-methylacetamido)benzoate involves its interaction with specific molecular targets. The chloro and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, while the N-methylacetamido group can form covalent bonds with nucleophilic sites on proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

  • Methyl 5-chloro-2-methoxybenzoate
  • Methyl 5-chloro-2-methoxy-3-nitrobenzoate
  • Methyl 5-chloro-2-methoxy-3-amino benzoate

Comparison: Methyl 5-chloro-2-methoxy-3-(N-methylacetamido)benzoate is unique due to the presence of the N-methylacetamido group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it valuable for specific applications in research and industry.

Properties

CAS No.

177212-83-8

Molecular Formula

C12H14ClNO4

Molecular Weight

271.69 g/mol

IUPAC Name

methyl 3-[acetyl(methyl)amino]-5-chloro-2-methoxybenzoate

InChI

InChI=1S/C12H14ClNO4/c1-7(15)14(2)10-6-8(13)5-9(11(10)17-3)12(16)18-4/h5-6H,1-4H3

InChI Key

NAJSUUJDHUKDJR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C)C1=CC(=CC(=C1OC)C(=O)OC)Cl

Origin of Product

United States

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